8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and various functional groups, makes it an interesting subject for scientific research.
Scientific Research Applications
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of catalysts to enhance reaction rates and selectivity, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new alkyl or aryl groups to the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline include other pyrazoloquinolines with different substituents, such as:
- 3-ethoxy-4-methoxyphenylboronic acid
- Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Uniqueness
What sets this compound apart is its specific combination of ethoxy and methoxy substituents, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-4-33-21-11-9-20(10-12-21)27-25-18-31(17-19-7-6-8-22(15-19)32-3)26-14-13-23(34-5-2)16-24(26)28(25)30-29-27/h6-16,18H,4-5,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPMOQUGLJQTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OCC)CC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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